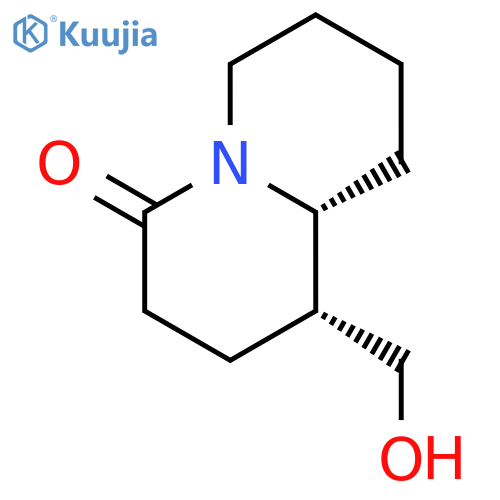Cas no 75929-12-3 ((1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one)

75929-12-3 structure
商品名:(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one
CAS番号:75929-12-3
MF:C10H17NO2
メガワット:183.247
CID:4175444
(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one 化学的及び物理的性質
名前と識別子
-
- 4H-Quinolizin-4-one, octahydro-1-(hydroxymethyl)-, (1R,9aR)-rel-
- (1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one
-
(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20086849-1.0g |
(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one |
75929-12-3 | 1.0g |
$0.0 | 2022-12-26 | ||
| Enamine | EN300-20086849-1g |
(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one |
75929-12-3 | 1g |
$0.0 | 2023-09-16 |
(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one 関連文献
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
75929-12-3 ((1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one) 関連製品
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
